molecular formula C17H13NO4 B12505822 [(1-Benzofuran-2-ylcarbonyl)amino](phenyl)acetic acid

[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)acetic acid

Cat. No.: B12505822
M. Wt: 295.29 g/mol
InChI Key: OWMIDVTYGQRXQI-UHFFFAOYSA-N
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Description

2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes a benzofuran moiety and a phenylacetic acid group. It has garnered attention in scientific research due to its potential biological activities and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid typically involves the reaction of benzofuran derivatives with phenylacetic acid derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid include:

Uniqueness

What sets 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid apart is its unique combination of the benzofuran and phenylacetic acid moieties, which contribute to its distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIDVTYGQRXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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